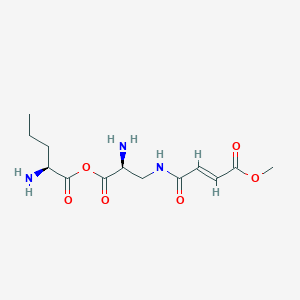

Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid

Description

La méthyldopa est un composé chimique connu pour ses propriétés antihypertensives. Il s'agit d'un dérivé de l'ester éthylique de la méthyldopa, utilisé pour gérer l'hypertension artérielle. La méthyldopa est particulièrement utile dans les situations où une administration intraveineuse est nécessaire, comme dans les crises hypertensives .

Propriétés

Numéro CAS |

108340-69-8 |

|---|---|

Formule moléculaire |

C13H21N3O6 |

Poids moléculaire |

315.32 g/mol |

Nom IUPAC |

[(2S)-2-amino-3-[[(E)-4-methoxy-4-oxobut-2-enoyl]amino]propanoyl] (2S)-2-aminopentanoate |

InChI |

InChI=1S/C13H21N3O6/c1-3-4-8(14)12(19)22-13(20)9(15)7-16-10(17)5-6-11(18)21-2/h5-6,8-9H,3-4,7,14-15H2,1-2H3,(H,16,17)/b6-5+/t8-,9-/m0/s1 |

Clé InChI |

UIRYEXFXYYEJGD-MUNZNRDXSA-N |

SMILES |

CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N |

SMILES isomérique |

CCC[C@@H](C(=O)OC(=O)[C@H](CNC(=O)/C=C/C(=O)OC)N)N |

SMILES canonique |

CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N |

Synonymes |

norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid NVA-FMDP |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de méthyldopa peut être synthétisé par une nouvelle méthode qui implique la conversion de la méthyldopa en sa forme anhydre. Cette méthyldopa anhydre est ensuite chauffée, refoulée et condensée dans une solution éthanolique d'hydrure de chlore anhydre pour obtenir le chlorhydrate de méthyldopa . Le rendement de ce procédé est d'environ 70 %.

Méthodes de production industrielle

La production industrielle du chlorhydrate de méthyldopa implique la dissolution de la méthyldopa dans une solution alcoolique saturée en chlorure d'hydrogène et son chauffage sous reflux. Une fois la réaction terminée, le solvant est évaporé et le résidu est dissous et lavé avec l'alcool correspondant. Le produit est ensuite cristallisé sous protection d'azote .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La méthyldopa a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudiée pour ses effets sur diverses voies biologiques et son potentiel en tant que sonde biochimique.

Industrie : Utilisée dans la production de médicaments antihypertenseurs et comme intermédiaire dans la fabrication pharmaceutique.

Mécanisme d'action

La méthyldopa exerce ses effets en étant convertie en son métabolite actif, l'alpha-méthylnorépinéphrine. Ce métabolite stimule les récepteurs alpha-adrénergiques inhibiteurs centraux, ce qui entraîne une réduction du tonus sympathique, de la pression artérielle et de la résistance périphérique totale. Les cibles moléculaires exactes comprennent les récepteurs adrénergiques alpha-2 et l'enzyme aromatique L-aminoacide décarboxylase.

Applications De Recherche Scientifique

Methyldopate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on various biological pathways and its potential as a biochemical probe.

Industry: Utilized in the production of antihypertensive medications and as an intermediate in pharmaceutical manufacturing.

Mécanisme D'action

Methyldopate exerts its effects by being converted into its active metabolite, alpha-methylnorepinephrine. This metabolite stimulates central inhibitory alpha-adrenergic receptors, leading to a reduction in sympathetic tone, blood pressure, and total peripheral resistance . The exact molecular targets include alpha-2 adrenergic receptors and the aromatic L-amino acid decarboxylase enzyme .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthyldopa : Le composé parent de la méthyldopa, utilisé à des fins antihypertensives similaires.

Clonidine : Un autre agoniste alpha-2 adrénergique à action centrale utilisé pour gérer l'hypertension.

Guanfacine : Similaire à la clonidine, utilisée pour l'hypertension et le trouble déficitaire de l'attention avec hyperactivité.

Unicité

La méthyldopa est unique en raison de sa solubilité dans l'eau, ce qui la rend adaptée à l'administration intraveineuse. Cette propriété la distingue de la méthyldopa, qui est principalement administrée par voie orale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.